1,1-Difluoro-2-methyl-6-azaspiro[2.5]octane hydrochloride
Overview
Description
1,1-Difluoro-2-methyl-6-azaspiro[25]octane hydrochloride is a chemical compound with the molecular formula C7H12ClF2N It is a member of the azaspiro compound family, characterized by a spirocyclic structure containing nitrogen
Preparation Methods
The synthesis of 1,1-Difluoro-2-methyl-6-azaspiro[2.5]octane hydrochloride involves several steps. One common method includes the annulation of the cyclopentane ring and the four-membered ring. The synthetic route typically starts with readily available starting materials and employs conventional chemical transformations. The reaction conditions often involve minimal chromatographic purifications to afford the final product .
Chemical Reactions Analysis
1,1-Difluoro-2-methyl-6-azaspiro[2.5]octane hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of fluorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under appropriate conditions.
Reagents and Conditions: Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions vary depending on the desired product and the specific reaction pathway.
Scientific Research Applications
1,1-Difluoro-2-methyl-6-azaspiro[2.5]octane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-2-methyl-6-azaspiro[2.5]octane hydrochloride involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1,1-Difluoro-2-methyl-6-azaspiro[2.5]octane hydrochloride can be compared with other similar compounds, such as:
- 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride
- 1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride
- N-(3-Chlorobenzyl)-6-azaspiro[2.5]octane-1-carboxamide hydrochloride
- Isoindolin-2-yl (6-azaspiro[2.5]octan-1-yl)methanone hydrochloride
These compounds share similar spirocyclic structures but differ in their substituents and specific chemical properties.
Properties
IUPAC Name |
2,2-difluoro-1-methyl-6-azaspiro[2.5]octane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N.ClH/c1-6-7(8(6,9)10)2-4-11-5-3-7;/h6,11H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUQAZZOJSVIAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(C1(F)F)CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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